molecular formula C17H22N6O4 B3017508 Methyl 2-[8-(3,5-dimethylpyrazolyl)-3-methyl-2,6-dioxo-7-propyl-1,3,7-trihydro purinyl]acetate CAS No. 1013971-65-7

Methyl 2-[8-(3,5-dimethylpyrazolyl)-3-methyl-2,6-dioxo-7-propyl-1,3,7-trihydro purinyl]acetate

Cat. No.: B3017508
CAS No.: 1013971-65-7
M. Wt: 374.401
InChI Key: PCJQXDPJUXVUHA-UHFFFAOYSA-N
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Description

Methyl 2-[8-(3,5-dimethylpyrazolyl)-3-methyl-2,6-dioxo-7-propyl-1,3,7-trihydro purinyl]acetate is a complex organic compound with the molecular formula C17H22N6O4 and a molecular weight of 374.401 g/mol. This compound is characterized by its unique structure, which includes a pyrazole ring and a purine derivative, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

Methyl 2-[8-(3,5-dimethylpyrazolyl)-3-methyl-2,6-dioxo-7-propyl-1,3,7-trihydro purinyl]acetate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and as a precursor for other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[8-(3,5-dimethylpyrazolyl)-3-methyl-2,6-dioxo-7-propyl-1,3,7-trihydro purinyl]acetate typically involves multiple steps, starting with the preparation of the pyrazole and purine intermediates. The pyrazole ring can be synthesized through the condensation of acetylacetone and hydrazine, forming 3,5-dimethylpyrazole . This intermediate is then reacted with appropriate reagents to introduce the purine moiety and the ester group, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[8-(3,5-dimethylpyrazolyl)-3-methyl-2,6-dioxo-7-propyl-1,3,7-trihydro purinyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of Methyl 2-[8-(3,5-dimethylpyrazolyl)-3-methyl-2,6-dioxo-7-propyl-1,3,7-trihydro purinyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A precursor in the synthesis of the target compound.

    Purine Derivatives: Compounds with similar purine structures that may exhibit comparable biological activities.

Uniqueness

Methyl 2-[8-(3,5-dimethylpyrazolyl)-3-methyl-2,6-dioxo-7-propyl-1,3,7-trihydro purinyl]acetate is unique due to its combination of a pyrazole ring and a purine derivative, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

IUPAC Name

methyl 2-[8-(3,5-dimethylpyrazol-1-yl)-3-methyl-2,6-dioxo-7-propylpurin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O4/c1-6-7-21-13-14(18-16(21)23-11(3)8-10(2)19-23)20(4)17(26)22(15(13)25)9-12(24)27-5/h8H,6-7,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJQXDPJUXVUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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